molecular formula C15H20O3 B114287 Onitin CAS No. 53823-02-2

Onitin

Cat. No.: B114287
CAS No.: 53823-02-2
M. Wt: 248.32 g/mol
InChI Key: IWRJCMQFEMXOML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Onitin involves the extraction of the compound from its natural sources, such as ferns. The methanol extract of Equisetum arvense contains this compound along with other phenolic compounds . The extraction process typically involves the following steps:

    Collection and Drying: The fern species are collected and dried.

    Extraction: The dried plant material is subjected to methanol extraction to obtain the crude extract.

    Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process is scaled up using industrial-grade solvents and equipment to ensure efficient isolation of the compound.

Chemical Reactions Analysis

Types of Reactions: Onitin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Onitin has a wide range of scientific research applications, including:

    Chemistry: this compound is studied for its antioxidant properties and potential use in synthetic chemistry.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound’s hepatoprotective activity makes it a candidate for research in liver-related diseases and conditions.

Comparison with Similar Compounds

  • Papaverine
  • Quercetin
  • Kaempferol
  • Luteolin
  • Apigenin

Onitin’s unique combination of antioxidant, hepatoprotective, and smooth muscle relaxant properties makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-10(5-6-16)9(2)13(17)11-7-15(3,4)14(18)12(8)11/h16-17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRJCMQFEMXOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202105
Record name Onitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-02-2
Record name Onitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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